An In-Depth Technical Guide to (2S)-2-(methoxymethyl)morpholine: A Chiral Building Block in Modern Drug Discovery
An In-Depth Technical Guide to (2S)-2-(methoxymethyl)morpholine: A Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Chiral Morpholines
In the landscape of contemporary medicinal chemistry, the morpholine scaffold has emerged as a privileged structure, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1] Its incorporation into drug candidates often imparts improved solubility, reduced off-target toxicity, and optimized pharmacokinetic profiles.[1] Within this valuable class of heterocycles, chiral substituted morpholines represent a particularly powerful tool for fine-tuning molecular architecture to achieve high-affinity and selective interactions with biological targets. This guide provides a detailed technical overview of (2S)-2-(methoxymethyl)morpholine , a key chiral building block, with a focus on its synthesis, characterization, and application in the synthesis of complex pharmaceutical agents.
Physicochemical and Structural Properties
(2S)-2-(methoxymethyl)morpholine (CAS Number: 157791-20-3) is a chiral heterocyclic compound with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol .[2] The defining structural feature of this molecule is the morpholine ring substituted at the 2-position with a methoxymethyl group, with the stereochemistry at the chiral center fixed in the (S) configuration.
| Property | Value | Source |
| CAS Number | 157791-20-3 | [2] |
| Molecular Formula | C₆H₁₃NO₂ | [2] |
| Molecular Weight | 131.17 g/mol | [2] |
| IUPAC Name | (2S)-2-(methoxymethyl)morpholine | [2] |
| SMILES | COC[C@@H]1CNCCO1 | [2] |
| Topological Polar Surface Area | 30.5 Ų | [2] |
Synthesis of (2S)-2-(methoxymethyl)morpholine: An Enantioselective Approach
Proposed Synthetic Protocol
This protocol is adapted from the reported synthesis of the (2R)-enantiomer.[3]
Step 1: Materials and Reagents
-
(S)-(-)-Glycidyl methyl ether (or (S)-2-(methoxymethyl)oxirane)
-
Taurine (2-aminoethanesulfonic acid)
-
Sodium hydroxide (NaOH), 40% aqueous solution
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Step 2: Reaction Procedure
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve taurine (5.0 equivalents) in a 40% aqueous solution of sodium hydroxide.
-
Heat the mixture to 50°C with stirring.
-
Slowly add a solution of (S)-(-)-glycidyl methyl ether (1.0 equivalent) in methanol dropwise to the reaction mixture.
-
After the addition is complete, continue stirring the reaction mixture at 50°C for 75 minutes.
-
Add an additional portion of 40% aqueous sodium hydroxide solution and continue stirring at 50°C for 20 hours.
-
Cool the reaction mixture to room temperature and dilute with deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a mixture of ethyl acetate and hexane (e.g., a 2:8 ratio) to afford pure (2S)-2-(methoxymethyl)morpholine as a colorless oil.
Causality Behind Experimental Choices
-
Choice of Starting Material: The use of enantiomerically pure (S)-(-)-glycidyl methyl ether is crucial for establishing the desired (S)-stereochemistry in the final product. The epoxide ring is susceptible to nucleophilic attack, which drives the formation of the morpholine ring.
-
Role of Taurine and NaOH: Taurine, in the presence of a strong base like sodium hydroxide, acts as the nitrogen source for the morpholine ring. The reaction proceeds via a nucleophilic attack of the deprotonated amine of taurine on the epoxide, followed by an intramolecular cyclization.
-
Temperature Control: The reaction temperature is maintained at 50°C to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials or product.
-
Workup and Purification: The aqueous workup is necessary to remove the excess taurine, sodium hydroxide, and other water-soluble byproducts. The extraction with ethyl acetate allows for the isolation of the organic product. Flash column chromatography is a standard and effective method for purifying the final compound to a high degree.
Caption: Proposed synthetic workflow for (2S)-2-(methoxymethyl)morpholine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of (2S)-2-(methoxymethyl)morpholine. The following data, including experimental data for the (2R)-enantiomer and expected data for the (2S)-enantiomer, provide a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Based on the data for the (2R)-enantiomer, the following characteristic shifts are expected for the (2S)-enantiomer (500 MHz, (CD₃)₂CO):
-
δ 2.47 (1H, dd, J = 10.4, 1.9 Hz)
-
δ 2.70-2.72 (1H, m)
-
δ 2.84 (1H, dd, J = 11.9, 2.2 Hz)
-
δ 3.22-3.25 (2H, m)
-
δ 3.27 (3H, s, -OCH₃)
-
δ 3.29-3.34 (4H, m)
-
δ 3.45-3.53 (2H, m)
-
δ 3.73 (1H, dt, J = 11.0, 2.5 Hz)[4]
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule. For (2S)-2-(methoxymethyl)morpholine, the following characteristic absorption bands are expected:
-
C-H stretching (alkane): ~2850-3000 cm⁻¹
-
N-H stretching (secondary amine): A broad peak around 3300-3500 cm⁻¹
-
C-O-C stretching (ether): Strong absorption in the range of 1070-1150 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (2S)-2-(methoxymethyl)morpholine, the molecular ion peak [M]⁺ would be expected at m/z = 131.17. Common fragmentation patterns would involve the loss of the methoxymethyl group or cleavage of the morpholine ring.
Application in Drug Synthesis: The Case of Aprepitant
(2S)-2-(methoxymethyl)morpholine and its derivatives are valuable intermediates in the synthesis of several pharmaceuticals. One of the most notable applications is in the synthesis of Aprepitant , a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[5]
Role as a Chiral Building Block
In the synthesis of Aprepitant, a more complex chiral morpholine derivative, 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine, is a key intermediate.[4][5] While not a direct precursor, (2S)-2-(methoxymethyl)morpholine represents the core chiral morpholine scaffold that is elaborated to form this key intermediate. The synthesis of such complex chiral morpholines often starts from simpler chiral building blocks like (2S)-2-(hydroxymethyl)morpholine, which can be readily derived from (2S)-2-(methoxymethyl)morpholine.
General Reaction Mechanism
The synthesis of the core morpholine structure of Aprepitant involves the coupling of a chiral morpholine derivative with other key fragments. The nitrogen atom of the morpholine ring acts as a nucleophile in these coupling reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. (2S)-2-(methoxymethyl)morpholine | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 4. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 5. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]
